8-Phenyl-3H-purin-6(7H)-one

Catalog No.
S3555820
CAS No.
4776-15-2
M.F
C11H8N4O
M. Wt
212.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Phenyl-3H-purin-6(7H)-one

CAS Number

4776-15-2

Product Name

8-Phenyl-3H-purin-6(7H)-one

IUPAC Name

8-phenyl-1,7-dihydropurin-6-one

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C11H8N4O/c16-11-8-10(12-6-13-11)15-9(14-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)

InChI Key

RNUXNXDOQICJRD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC=N3

The exact mass of the compound 8-Phenyl-3,7-dihydropurin-6-one is 212.06981089 g/mol and the complexity rating of the compound is 311. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Phenyl-3H-purin-6(7H)-one is a purine derivative characterized by its unique structure, which includes a phenyl group at the 8-position of the purine ring. Its molecular formula is C11H9N5, and it has a molecular weight of 211.22 g/mol. This compound is part of a larger class of purine analogs that exhibit various biological activities, making them of interest in medicinal chemistry and pharmacology.

, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are often employed to introduce the phenyl group at the 8-position.
  • Nucleophilic Substitution Reactions: This involves the reaction of purine derivatives with various electrophiles to form substituted purines.
  • Oxidative Coupling: This can occur under specific conditions, leading to the formation of more complex structures from simpler precursors.

These reactions are crucial for modifying the purine skeleton to enhance biological activity or improve pharmacokinetic properties .

8-Phenyl-3H-purin-6(7H)-one exhibits significant biological activities, particularly in inhibiting certain enzymes and exhibiting antitumor properties. Research has shown that compounds in this class can induce apoptosis in cancer cell lines, such as Jurkat (acute T cell leukemia) and K562 (chronic erythroleukemia) cells. The mechanism often involves the activation of caspases, leading to programmed cell death .

The synthesis of 8-Phenyl-3H-purin-6(7H)-one can be achieved through various methods:

  • Condensation Reactions: Starting materials such as 2-amino-6-hydroxy-8-mercaptopurine can be reacted with phenyl-substituted bromoacetophenones in the presence of a base.
  • One-Pot Synthetic Pathways: Utilizing pyrimidines and primary alcohols under basic conditions allows for the generation of diverse purine analogs efficiently.
  • Metal-Free Oxidative Coupling: This method provides an alternative route to modify the purine structure without using metal catalysts .

The applications of 8-Phenyl-3H-purin-6(7H)-one span various fields:

  • Pharmaceutical Development: Due to its antitumor properties, it is being investigated as a potential therapeutic agent for cancer treatment.
  • Biochemical Research: It serves as a tool compound for studying enzyme inhibition and cellular pathways related to cancer cell proliferation.
  • Drug Design: The structure can be modified to create novel derivatives with enhanced efficacy and selectivity against specific targets .

Interaction studies involving 8-Phenyl-3H-purin-6(7H)-one have focused on its binding affinity to various biological targets, particularly enzymes involved in nucleotide metabolism. These studies often utilize techniques like:

  • Surface Plasmon Resonance: To assess real-time binding interactions.
  • X-ray Crystallography: To elucidate the binding modes and conformational changes upon ligand binding.

Such studies highlight its potential as an inhibitor for enzymes like dihydropteroate synthase and others involved in folate biosynthesis pathways .

Several compounds share structural similarities with 8-Phenyl-3H-purin-6(7H)-one, each exhibiting unique properties:

Compound NameStructure CharacteristicsNotable Activities
8-ThioguanineContains a thiol group at the 8-positionAnticancer activity
2-Amino-6-hydroxypurineAmino and hydroxyl groups on the ringAntiviral properties
6-MercaptopurineContains a thiol group at position 6Used in leukemia treatment
9-MethyladenineMethyl group at position 9Involved in RNA synthesis

These compounds are important for understanding the structure–activity relationships within purine derivatives, allowing for targeted modifications that enhance therapeutic efficacy while minimizing side effects .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

212.06981089 g/mol

Monoisotopic Mass

212.06981089 g/mol

Heavy Atom Count

16

Dates

Last modified: 07-26-2023

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